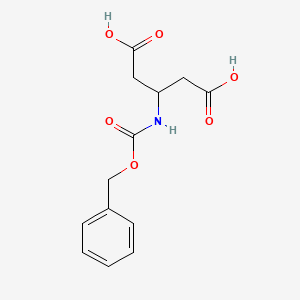

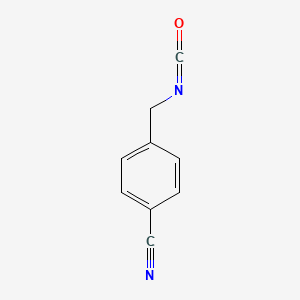

4-(Isocyanatomethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Isocyanatomethyl)benzonitrile” is a chemical compound used in research . It is available for purchase from various chemical suppliers .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for preparing benzonitriles. One method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C . Another method involves the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

- Research focuses on the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical and material science applications. For instance, the development of practical synthesis methods for bioactive compounds like 2-Fluoro-4-bromobiphenyl highlights the importance of efficient synthesis in pharmaceutical manufacturing (Qiu et al., 2009).

Heterocyclic Scaffolds in Medicinal Chemistry

- Heterocyclic compounds, including benzoxaborole and benzofuran derivatives, have shown a broad spectrum of biological activities, offering a foundation for developing new classes of therapeutic agents. Such scaffolds are integral in designing anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory agents (Nocentini et al., 2018).

Enzyme-mediated Bioremediation

- The study of enzyme-producing bacteria capable of hydrolyzing toxic nitrile compounds opens avenues for bioremediation and the environmentally friendly synthesis of valuable pharmaceutical intermediates. This research highlights the potential for microbial degradation of hazardous chemicals, including aromatic nitriles (Sulistinah & Riffiani, 2018).

Microwave-assisted Organic Synthesis

- Advances in microwave-assisted synthesis techniques for heterocyclic compounds like benzoxazoles demonstrate the importance of innovative methodologies in reducing reaction times and enhancing yield, which is relevant for the efficient synthesis of complex molecules (Özil & Menteşe, 2020).

Applications in Supramolecular Chemistry

- The utilization of specific functional groups, such as isonitriles, in polymer supports for the covalent fixation of biologically active molecules indicates the versatility of these groups in constructing complex, functional materials for a range of applications, from drug delivery systems to materials science (Goldstein, 1981).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is used as a reactant/reagent for the design and synthesis of nonpeptide inhibitors of hepatocyte growth factor activation . This suggests that it may interact with proteins involved in this pathway.

Action Environment

The action, efficacy, and stability of 4-(Isocyanatomethyl)benzonitrile can be influenced by various environmental factors. For instance, it is recommended to be stored in a well-ventilated place and under an inert atmosphere . These conditions likely help maintain the chemical’s stability and prevent unwanted reactions.

Propiedades

IUPAC Name |

4-(isocyanatomethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-8-1-3-9(4-2-8)6-11-7-12/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTZABNGCRVJCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733839 |

Source

|

| Record name | 4-(Isocyanatomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205556-81-5 |

Source

|

| Record name | 4-(Isocyanatomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)

![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)

![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)